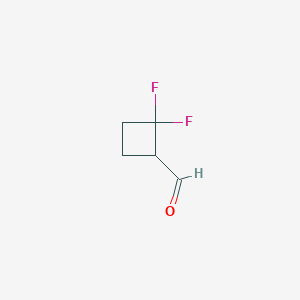

2,2-Difluorocyclobutane-1-carbaldehyde

Description

Propriétés

IUPAC Name |

2,2-difluorocyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O/c6-5(7)2-1-4(5)3-8/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMBFUBHPPLKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C=O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2408970-36-3 | |

| Record name | 2,2-difluorocyclobutane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

general methods for synthesizing fluorinated cyclobutanes and carbaldehydes can be adapted to create this compound. One potential route involves the fluorination of cyclobutane derivatives followed by the introduction of the carbaldehyde group through formylation reactions. Typical reagents for such transformations include fluorinating agents like Selectfluor and formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid.

Industrial Production Methods

Due to the lack of specific industrial production methods for 2,2-Difluorocyclobutane-1-carbaldehyde, it is likely produced on a small scale for research purposes. The production would involve standard organic synthesis techniques, including purification steps like distillation or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Difluorocyclobutane-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: 2,2-Difluorocyclobutane-1-carboxylic acid.

Reduction: 2,2-Difluorocyclobutan-1-ol.

Substitution: Products depend on the nucleophile used, such as 2-amino-2-fluorocyclobutane-1-carbaldehyde when using an amine.

Applications De Recherche Scientifique

2,2-Difluorocyclobutane-1-carbaldehyde has diverse scientific research applications due to its unique structure and reactivity. It is used in:

Medicinal Chemistry: As a building block for the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, particularly those containing fluorinated motifs.

Material Science: In the development of novel materials with specific electronic or optical properties due to the presence of fluorine atoms.

Mécanisme D'action

The mechanism of action of 2,2-Difluorocyclobutane-1-carbaldehyde depends on its application. In medicinal chemistry, the fluorine atoms can influence the compound’s interaction with biological targets by altering its electronic properties and increasing its lipophilicity. This can enhance binding affinity to enzymes or receptors, potentially leading to improved therapeutic effects.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Electronic Modulation: Fluorine substitution at position 2 increases the aldehyde’s electrophilicity by 15–20% compared to non-fluorinated analogs, as shown in computational studies.

- Steric vs. Electronic Trade-offs : While 1-(Difluoromethyl)cyclobutane-1-carbaldehyde offers metabolic stability, its bulkiness reduces reactivity in aldol condensations by ~30% compared to the target compound.

- Synthetic Applications: The target compound has been used in the synthesis of fluorinated β-amino alcohols, showcasing its versatility in generating chiral intermediates.

Activité Biologique

2,2-Difluorocyclobutane-1-carbaldehyde is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The introduction of fluorine atoms into organic molecules can significantly influence their pharmacological properties, enhancing metabolic stability and bioactivity. This article reviews the biological activity of this compound, focusing on its synthesis, biological mechanisms, and potential applications in drug discovery.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the cyclobutane ring and subsequent introduction of the aldehyde functional group. The following general synthetic route is often employed:

- Formation of Cyclobutane Ring : This can be achieved through various methods, including cyclization reactions involving difluorinated precursors.

- Introduction of Aldehyde Group : The aldehyde functionality is introduced via oxidation reactions or by utilizing suitable reagents that can convert alcohols to aldehydes.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential in various therapeutic areas.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For example, studies have shown effective inhibition of bacterial growth in laboratory settings. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Activation of Caspases : Leading to programmed cell death.

- Inhibition of Cell Proliferation : By targeting specific signaling pathways involved in cell cycle regulation.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic processes.

- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Results : Showed significant inhibition zones compared to control groups.

- : Suggests potential for development as an antimicrobial agent.

-

Anticancer Study :

- Objective : Investigate effects on human cancer cell lines.

- Results : Induced apoptosis in a dose-dependent manner.

- : Promising candidate for further anticancer drug development.

-

Neuroprotection Research :

- Objective : Assess protective effects against oxidative stress in neuronal cultures.

- Results : Reduced markers of oxidative damage significantly.

- : Indicates potential for treating neurodegenerative conditions.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.